cis-7-Dodecen-1-ol
Overview
Description
cis-7-Dodecen-1-ol: is an organic compound with the molecular formula C12H24O . It is a long-chain unsaturated alcohol, specifically a dodecenol, characterized by the presence of a double bond in the cis configuration at the seventh carbon position. This compound is known for its role as a sex pheromone in certain insect species, particularly the cabbage looper moth (Trichoplusia ni) .
Mechanism of Action
Target of Action
The primary target of cis-7-Dodecen-1-ol is the olfactory receptors of certain insects, such as the cabbage looper, Trichoplusia ni . This compound acts as a pheromone, specifically an inhibitor of the sex pheromone , influencing the behavior of these insects.
Mode of Action
This compound interacts with its targets by binding to specific olfactory receptors in the insects. This binding process triggers a signal transduction pathway that alters the insect’s behavior. The presence of this compound greatly reduces the attraction of male Trichoplusia ni to traps baited with the female-produced pheromone, this compound acetate .
Biochemical Pathways
It is known that this compound plays a role in the synthesis of (7z)-dodecenyl acetate . This synthesis occurs via a nucleophilic substitution reaction between the Grignard reagent of the protected bromohydrin with (Z)-2-hepten-1-yl acetate in the presence of a CuI catalyst .
Pharmacokinetics
It is known that the production of this compound in female cabbage loopers varies with age and temperature, indicating metabolic activity .
Result of Action
The primary result of the action of this compound is a change in insect behavior. Specifically, it reduces the attraction of male Trichoplusia ni to the female-produced pheromone, this compound acetate . This suggests that this compound may function as an inhibitor of the sex pheromone .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the rate of (1− 14 C) acetate uptake and pheromone production in female cabbage loopers varies with age and temperature . This suggests that the efficacy and stability of this compound may be affected by environmental conditions such as temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing cis-7-Dodecen-1-ol involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde to form the desired alkene.
Grignard Reaction: Another synthetic route involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with an aldehyde or ketone to form the alcohol.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The Wittig reaction is particularly favored due to its ability to produce high yields of the desired cis-alkene. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure optimal conditions for the formation of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-7-Dodecen-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acetic anhydride in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: cis-7-Dodecenal, cis-7-Dodecenoic acid.
Reduction: 7-Dodecanol.
Substitution: cis-7-Dodecenyl acetate.
Scientific Research Applications
Comparison with Similar Compounds
cis-11-Hexadecenal: Another insect pheromone with a similar structure but a longer carbon chain.
cis-4-Decenal: A shorter-chain analog with similar pheromone activity.
7-Dodecen-1-ol (E): The trans isomer of cis-7-Dodecen-1-ol, which has different chemical and biological properties
Uniqueness: this compound is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its role as a sex pheromone in certain insect species makes it particularly valuable for research in entomology and pest control .
Properties
IUPAC Name |
(Z)-dodec-7-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDOVTHLTQFGOZ-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274160 | |
Record name | 7-Dodecen-1-ol,(7Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20056-92-2 | |
Record name | (Z)-7-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20056-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Dodecen-1-ol, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020056922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Dodecen-1-ol,(7Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-dodec-7-enol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cis-7-dodecen-1-ol interact with the target insect to elicit a response?
A2: While the exact mechanism of interaction remains to be fully elucidated, research suggests that male moths detect cis-7-dodecen-1-ol through specialized olfactory receptors located on their antennae []. Upon binding to these receptors, a cascade of neuronal signals is triggered, ultimately leading to behavioral responses in males, such as upwind flight and attempts to locate the pheromone source (the female moth) [].
Q2: Are there any known inhibitors of this compound's activity?
A3: Yes, research has identified cis-7-dodecen-1-ol itself, albeit in its alcohol form, as a potent inhibitor of the cabbage looper sex pheromone []. When simultaneously dispensed with the pheromone, cis-7-dodecen-1-ol significantly reduces the capture of male cabbage loopers in traps []. This suggests a potential competitive inhibition mechanism at the olfactory receptor level, but further investigation is needed to confirm this hypothesis.
Q3: Has the structure-activity relationship of this compound been investigated?
A4: Yes, researchers have synthesized and tested various 12-carbon saturated and unsaturated alcohols and acetates chemically related to cis-7-dodecen-1-ol acetate []. Results indicated that only acetates with unsaturation at the 6- and 7-positions exhibited some attractant activity in male cabbage loopers, highlighting the importance of these structural features for biological activity []. Additionally, the simultaneous presence of both cis and trans isomers of 7-dodecen-1-ol acetate, as well as other isomers and congeners, reduced the male response compared to the cis-7-dodecen-1-ol acetate alone [].
Q4: How is this compound biosynthesized?
A5: Studies using radiolabeled acetate ((1-14C) acetate) have provided insights into the biosynthesis of cis-7-dodecen-1-ol acetate in female cabbage loopers []. The research demonstrated that female cabbage loopers injected with the radiolabeled acetate incorporate the 14C label into the pheromone molecule []. Further analysis revealed that this de novo synthesis from acetate occurs specifically within the glandular epithelium of the pheromone-producing gland [].
Q5: Are there any applications of this compound in pest control?
A6: The use of cis-7-dodecen-1-ol in pheromone traps has been investigated for monitoring and controlling populations of fall armyworm (Spodoptera frugiperda), another moth species []. Researchers found that traps baited with the pheromone effectively captured male moths, particularly during the critical period of the crop's vegetative development when the larvae are most destructive []. This suggests that cis-7-dodecen-1-ol-based pheromone traps could be valuable tools for pest management strategies, potentially reducing reliance on broad-spectrum insecticides.
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